REACTION_SMILES
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[CH3:1][O:2][c:3]1[c:4](-[c:9]2[c:10]([CH3:19])[cH:11][c:12]([C:15](=[O:16])[O:17][CH3:18])[cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1.[CH3:22][CH2:23][OH:24].[Na+:21].[OH-:20].[OH2:25]>>[CH3:1][O:2][c:3]1[c:4](-[c:9]2[c:10]([CH3:19])[cH:11][c:12]([C:15](=[O:16])[OH:17])[cH:13][cH:14]2)[cH:5][cH:6][cH:7][cH:8]1
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Name
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COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(-c2ccccc2OC)c(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
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Type
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product
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Smiles
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COc1ccccc1-c1ccc(C(=O)O)cc1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |